Pyrimido[4,5-C]pyridazin-5(1H)-one is a chemical compound that has been studied for its various properties . It is often represented as brown crystals .
The synthesis of Pyrimido[4,5-C]pyridazin-5(1H)-one has been reported in several studies . For instance, one study reported the synthesis of this compound through cyclizations with α-keto esters . Another study reported the transformation of the products into different phthalazine, pyrimido [4,5‐ c ]‐pyridazine, pyrido [3,4‐ c ]pyridazine and 1,6‐naphthyridine derivatives .
The molecular structure of Pyrimido[4,5-C]pyridazin-5(1H)-one has been analyzed in several studies . For example, one study reported the IR (KBr, cm −1) of this compound as 3054 (CH arom), 2990 (CH aliph), 1665 (C=O), 1630 (C=N), 1079 (OCH 3) .
The chemical reactions involving Pyrimido[4,5-C]pyridazin-5(1H)-one have been studied . For instance, one study reported the cyclizations of this compound with α-keto acids .
The physical and chemical properties of Pyrimido[4,5-C]pyridazin-5(1H)-one have been analyzed in several studies . For instance, one study reported the yield of this compound as 76.3 % and its melting point as 170–172 °C .
Pyrimido[4,5-C]pyridazin-5(1H)-one is classified as a heterocyclic compound, specifically within the subclass of pyridazines. It is notable for its fused ring structure, which enhances its chemical properties and potential applications in drug development and material science.
The synthesis of Pyrimido[4,5-C]pyridazin-5(1H)-one can be achieved through several methods. One prevalent approach involves the cyclization of appropriate precursors under controlled conditions. A commonly reported method includes a pyrimidine-tetrazine tandem reaction, which allows for the formation of this compound in a single step from simpler starting materials .
Specific conditions that optimize this synthesis include:
In industrial settings, synthesis methods are scaled up using continuous flow reactors and automated systems to improve yield and reproducibility. These advancements allow for more efficient production processes compared to traditional batch methods.
Pyrimido[4,5-C]pyridazin-5(1H)-one has a complex molecular structure characterized by:
The molecular formula for Pyrimido[4,5-C]pyridazin-5(1H)-one is . Its molecular weight is approximately 162.15 g/mol. The compound's detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm functional groups and molecular connectivity .
Pyrimido[4,5-C]pyridazin-5(1H)-one participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions:
Pyrimido[4,5-C]pyridazin-5(1H)-one is implicated in several biochemical pathways. Its mechanism of action may involve interactions with specific enzymes or receptors within biological systems:
Environmental factors such as pH and temperature can affect the stability and efficacy of this compound during biochemical interactions.
Pyrimido[4,5-C]pyridazin-5(1H)-one exhibits several notable physical and chemical properties:
Characterization through spectroscopic methods reveals critical information about functional groups:
Pyrimido[4,5-C]pyridazin-5(1H)-one has diverse applications across various scientific disciplines:
Pyrimido[4,5-c]pyridazin-5(1H)-one represents a bicyclic heteroaromatic system formed by the fusion of pyrimidine and pyridazine rings. According to IUPAC nomenclature rules, the numbering system prioritizes the pyridazinone moiety, with the pyrimidine ring fused across bonds 4 and 5 of the pyridazine ring. The fusion position [4,5-c] specifies that pyrimidine bonds 4 and 5 are shared with the "c" bond of the pyridazine ring. The suffix "-one" indicates the carbonyl group at position 5, while "(1H)" designates the tautomeric form with a hydrogen at nitrogen-1, allowing lactam-lactim tautomerism [3] [5]. This compound belongs to the broader class of nitrogen-dense heterocycles characterized by high nitrogen-to-carbon ratios, with a molecular formula of C₆H₄N₄O and molecular weight of 148.12 g/mol. Its planar structure contains multiple hydrogen bond acceptors (N1, N4, O5, N6) and donors (N1-H), facilitating diverse molecular interactions. The crystallographic data reveals a melting point exceeding 300°C, indicating significant thermal stability, while the predicted pKa of 8.52±0.20 suggests weak acidic character likely associated with the N1-H proton [3] [5].
The exploration of pyrimido-pyridazine derivatives emerged during the golden age of heterocyclic chemistry (1960s-1980s), when researchers systematically investigated fused diazine systems. Early synthetic efforts focused on condensation reactions between pyrimidine precursors and hydrazine derivatives. The specific compound Pyrimido[4,5-c]pyridazin-5(1H)-one (CAS 34122-01-5) first appeared in chemical databases in the 1970s, with commercial availability documented since at least 2021 by suppliers including TRC (Catalog #P997360), Matrix Scientific (Catalog #072467), and AK Scientific (Catalog #W5561) at prices ranging from $195 to $862.79 per 250mg, reflecting its specialized synthetic complexity [3] [5]. The initial synthetic approaches involved cyclocondensation strategies such as the reaction of 2,4-diamino-6-chloropyrimidine with methylhydrazine followed by condensation with diethyl oxomalonate, which simultaneously established the pyridazinone ring and introduced the crucial carbonyl functionality [1]. These foundational synthetic routes enabled the exploration of structure-activity relationships that revealed the scaffold's pharmacological potential, particularly in targeting conserved enzymatic sites resistant to conventional antibiotics.
The primary significance of this scaffold lies in its potent inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. Research demonstrates that derivatives lacking the N8-methyl substitution exhibit substantially improved DHPS inhibition, with compound 19 (IC₅₀ = 11 μM) showing approximately two-fold greater activity than the parent compound 1 (IC₅₀ = 22 μM) against Bacillus anthracis DHPS [1]. This improvement results from the removal of a steric constraint that previously prevented optimal hydrogen bonding with the conserved Asp101 residue in the pterin binding pocket. The scaffold's ability to target the highly conserved pterin site – distinct from the sulfonamide binding site associated with drug resistance – positions it as a promising candidate for overcoming sulfa drug resistance mechanisms prevalent in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pneumocystis carinii [1].
Table 1: Inhibitory Activity of Pyrimido[4,5-c]pyridazine Derivatives Against Bacillus anthracis DHPS
Compound | Structural Modification | IC₅₀ (μM) | % Inhibition @ 250 μM |
---|---|---|---|
1 | Parent compound (N8-methyl) | 22 | 97.0 |
16 | Shorter unbranched side chain | 32 | 96.0 |
19 | N8-demethylated | 11 | 95.3 |
23 | N8-demethyl + branched side chain | 18 | 91.0 |
24 | N8-demethyl + extended side chain | 57 | 75.8 |
5 | Direct carboxylic acid attachment | ND* | 32.4 |
*ND: Not Determined [1]
Beyond DHPS inhibition, structurally related pyrimido[4,5-c]pyridazines exhibit diverse pharmacological profiles. Molecular hybridization techniques have yielded derivatives with notable antifungal activity, particularly against pathogenic Candida and Aspergillus strains [4]. The scaffold's planar, electron-rich architecture facilitates DNA intercalation, evidenced by compounds like 1,6-dimethyl-1,5,6,7-tetrahydro pyrimido[4,5-c]pyridazine-5,7-dione ("4-Deazatoxaflavin"), which inhibits Pseudomonas growth through DNA binding interactions [8]. Additionally, structural analogs demonstrate enzyme inhibitory effects against monoamine oxidase (MAO), suggesting potential applications in treating neurological disorders including depression and Alzheimer's disease [4] [6]. The electronic properties of the conjugated system, characterized by extended π-delocalization and electron-deficient character, have prompted preliminary investigation into material science applications including organic semiconductors and fluorescent probes, though studies specifically on Pyrimido[4,5-c]pyridazin-5(1H)-one remain limited in this domain [6].
The scaffold serves as a versatile molecular platform for chemical modification. Key positions amenable to derivatization include:
This synthetic flexibility enables precise structure-activity relationship (SAR) optimization, exemplified by studies demonstrating that side chain length critically influences DHPS inhibition. While removal of the N-methyl group consistently enhances activity, optimal side chain length appears context-dependent – branched methyl groups improve binding in shorter chains (compound 1 vs. 16) but reduce affinity in extended chains (compound 18 vs. 17) [1]. The dipolar character of the ring system, resulting from electron-deficient pyridazine fused with electron-rich pyrimidinone, facilitates supramolecular interactions relevant to materials science, though exploration of this scaffold for non-pharmaceutical applications remains an underdeveloped area [6].
Table 2: Key Derivatives and Biological Activities of Pyrimido[4,5-c]pyridazine-Based Compounds
Derivative Class | Target/Activity | Significance |
---|---|---|
4,5-Dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines | DHPS inhibition | Overcomes sulfa drug resistance |
Pyrimido[5,4-c]pyridazine-4-carbonitriles | Antimicrobial/antifungal agents | Broad-spectrum activity against pathogens |
1,6-Dimethyl-tetrahydropyrimido[4,5-c]pyridazine-5,7-dione | DNA binding | Growth inhibition of Pseudomonas |
Pyridazino[3,4-d]pyrimidin-5(1H)-ones | MAO inhibition | Potential neurotherapeutic applications |
Table 3: Chemical Identifiers for Pyrimido[4,5-c]pyridazin-5(1H)-one
Identifier Type | Designation |
---|---|
Systematic Name | Pyrimido[4,5-c]pyridazin-5(1H)-one |
CAS Registry Number | 34122-01-5 |
Molecular Formula | C₆H₄N₄O |
Molecular Weight | 148.12 g/mol |
Other Names | 6H-Pyrimido[4,5-c]pyridazin-5-one; Pyridazino[3,4-d]pyrimidin-5(1H)-one; 1H,5H-pyrimido[4,5-c]pyridazin-5-one |
PubChem CID | 22498621 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7